molecular formula C22H20N2O5 B357619 2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896813-74-4

2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B357619
CAS No.: 896813-74-4
M. Wt: 392.4g/mol
InChI Key: SAGPIIBVJSHPBX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.4g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-27-13-5-12-24-20(14-8-10-15(28-2)11-9-14)23-21-18(22(24)26)19(25)16-6-3-4-7-17(16)29-21/h3-4,6-11H,5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGPIIBVJSHPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound belonging to the chromeno[2,3-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structure, characterized by methoxy and propyl substituents, contributes to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O5, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural features include:

  • Chromeno[2,3-d]pyrimidine Core : This core is responsible for the compound's biological activity.
  • Methoxy Groups : These groups can enhance lipophilicity and influence interaction with biological targets.
  • Propyl Chain : The presence of a methoxypropyl chain may affect the compound's solubility and permeability.

Biological Activity Overview

Research indicates that compounds in the chromeno[2,3-d]pyrimidine class exhibit various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes.

The biological effects of this compound are believed to arise from its interactions with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : Binding to active sites of enzymes can alter their activity.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of chromeno[2,3-d]pyrimidine derivatives. For instance:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated significant inhibition of cell viability at certain concentrations (IC50 values ranging from 10 to 30 µM) .
  • Anti-inflammatory Effects :
    • Research demonstrated that derivatives exhibited moderate inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses. The most active derivatives had IC50 values around 15 µM against COX-2 .

Data Table: Biological Activity Summary

Activity TypeDescriptionIC50 Value (µM)
AnticancerInhibition of cell proliferation in MCF-7 cells10 - 30
Anti-inflammatoryCOX-2 inhibition~15
Enzyme InhibitionInhibition of cholinesterases~19.2 (AChE)

Preparation Methods

Precursor Preparation and Functionalization

The synthesis begins with the preparation of a 7-hydroxy-2H-chromen-2-one derivative, which serves as the foundational chromene scaffold. Introduction of the 4-methoxyphenyl group occurs via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the availability of halogenated intermediates. For instance, 4-methoxybenzoyl chloride may react with the chromene precursor in the presence of AlCl₃ to form the aryl-substituted chromene intermediate. Subsequent alkylation with 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the 3-methoxypropyl side chain at position 3 of the chromene ring.

Key Reaction Parameters

StepReagents/ConditionsTemperatureTime (h)Yield (%)
Acylation4-Methoxybenzoyl chloride, AlCl₃0–5°C465–70
Alkylation3-Methoxypropyl bromide, K₂CO₃, DMF80°C1275–80

Pyrimidine Ring Cyclization

The chromene intermediate undergoes cyclization with urea or thiourea derivatives to form the pyrimidine-dione core. In one reported method, a mixture of the alkylated chromene, urea, and acetic acid is refluxed in the presence of POCl₃, facilitating a Pinner/Dimroth rearrangement to yield the fused pyrimidine ring. This step is highly sensitive to stoichiometry, with excess urea leading to byproducts such as 5-unsubstituted pyrimidines.

Optimization Insights

  • Catalyst : POCl₃ enhances electrophilic activation of the carbonyl groups, promoting cyclization.

  • Solvent : Acetic acid acts as both solvent and proton donor, stabilizing intermediates during rearrangement.

  • Temperature : Reflux conditions (110–120°C) are critical for complete conversion, with lower temperatures resulting in incomplete ring closure.

One-Pot Tandem Reactions for Streamlined Synthesis

Condensation-Cyclization Approach

Recent advances employ one-pot methodologies to reduce purification steps. A mixture of 2-amino-4-(4-methoxyphenyl)-7-hydroxycoumarin-3-carbonitrile, 3-methoxypropan-1-amine, and ethyl acetoacetate undergoes sequential condensation and cyclization in the presence of p-toluenesulfonic acid (PTSA). This method achieves a 68% yield by eliminating intermediate isolation.

Mechanistic Pathway

  • Condensation : The amine reacts with ethyl acetoacetate to form an enamine intermediate.

  • Cyclization : Intramolecular attack of the enamine nitrogen on the coumarin carbonyl group generates the pyrimidine ring.

  • Aromatization : Acidic conditions promote dehydration, yielding the fully conjugated chromeno-pyrimidine system.

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMSO) improve reaction homogeneity, while Brønsted acids like PTSA outperform Lewis acids (e.g., ZnCl₂) in minimizing side reactions.

Post-Synthetic Modifications and Purification

Halogenation for Derivative Synthesis

The methoxypropyl side chain undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN), enabling further functionalization. However, this step is typically excluded in the primary synthesis of the target compound.

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the title compound in >95% purity. Recrystallization from ethanol/water (1:1) provides analytically pure crystals suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Key Advantage
Multi-Step348–5295–98High control over intermediate quality
One-Pot165–6890–92Reduced labor and time

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing cyclization pathways may yield 8-methoxy analogs. Using excess POCl₃ (1.5 equiv.) suppresses this issue.

  • Low Solubility : The methoxypropyl group enhances solubility in organic solvents, but precipitation during cyclization requires careful temperature modulation .

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